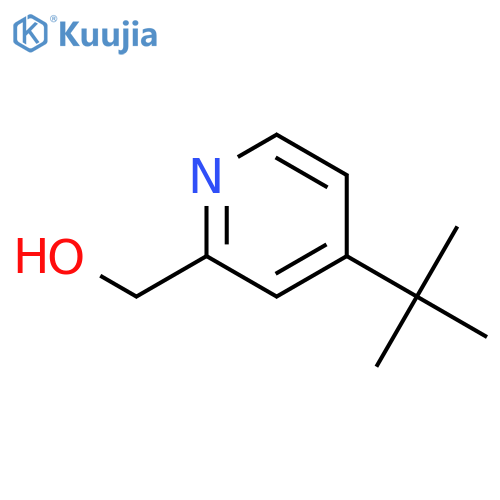Cas no 67141-18-8 (4-(1,1-dimethylethyl)-2-Pyridinemethanol)

67141-18-8 structure
商品名:4-(1,1-dimethylethyl)-2-Pyridinemethanol
4-(1,1-dimethylethyl)-2-Pyridinemethanol 化学的及び物理的性質
名前と識別子
-
- 4-(1,1-dimethylethyl)-2-Pyridinemethanol
- SB53432
- (4-tert-butyl-pyridin-2-yl)-methanol
- 4-t-Butyl-2-hydroxymethyl-pyridine
- 67141-18-8
- SCHEMBL4873805
- AIOQNFLGOFMATK-UHFFFAOYSA-N
- CS-0380405
- 4-tert-butyl-2-hydroxymethylpyridine
- EN300-7820040
- (4-(tert-Butyl)pyridin-2-yl)methanol
- (4-tert-butylpyridin-2-yl)methanol
-
- インチ: InChI=1S/C10H15NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h4-6,12H,7H2,1-3H3
- InChIKey: AIOQNFLGOFMATK-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CC(=NC=C1)CO
計算された属性
- せいみつぶんしりょう: 165.11545
- どういたいしつりょう: 165.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 33.12
4-(1,1-dimethylethyl)-2-Pyridinemethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190771-25g |
(4-(tert-Butyl)pyridin-2-yl)methanol |
67141-18-8 | 97% | 25g |
$4140.60 | 2023-09-01 | |
| Enamine | EN300-7820040-10.0g |
(4-tert-butylpyridin-2-yl)methanol |
67141-18-8 | 95.0% | 10.0g |
$4299.0 | 2025-02-22 | |
| Aaron | AR01K200-250mg |
(4-(tert-Butyl)pyridin-2-yl)methanol |
67141-18-8 | 95% | 250mg |
$705.00 | 2025-02-14 | |
| Aaron | AR01K200-5g |
(4-(tert-Butyl)pyridin-2-yl)methanol |
67141-18-8 | 95% | 5g |
$4013.00 | 2023-12-15 | |
| Aaron | AR01K200-50mg |
(4-(tert-Butyl)pyridin-2-yl)methanol |
67141-18-8 | 95% | 50mg |
$344.00 | 2025-02-14 | |
| Aaron | AR01K200-100mg |
(4-(tert-Butyl)pyridin-2-yl)methanol |
67141-18-8 | 95% | 100mg |
$503.00 | 2025-02-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1451075-1g |
(4-(tert-Butyl)pyridin-2-yl)methanol |
67141-18-8 | 97% | 1g |
¥5296.00 | 2024-05-04 | |
| Crysdot LLC | CD11075182-1g |
(4-(tert-Butyl)pyridin-2-yl)methanol |
67141-18-8 | 97% | 1g |
$447 | 2024-07-18 | |
| 1PlusChem | 1P01K1RO-2.5g |
(4-(tert-Butyl)pyridin-2-yl)methanol |
67141-18-8 | 95% | 2.5g |
$2484.00 | 2024-04-22 | |
| 1PlusChem | 1P01K1RO-5g |
(4-(tert-Butyl)pyridin-2-yl)methanol |
67141-18-8 | 95% | 5g |
$3647.00 | 2024-04-22 |
4-(1,1-dimethylethyl)-2-Pyridinemethanol 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
67141-18-8 (4-(1,1-dimethylethyl)-2-Pyridinemethanol) 関連製品
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
